3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Overview
Description
3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is a heterocyclic compound that features a benzofuran ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of both amino and nitro functional groups within the molecule allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-cyanoacetamides, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
It is known that similar compounds, such as n-cyanoacetamides, can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents .
Biochemical Pathways
It is known that similar compounds, such as n-cyanoacetamides, are used to build various organic heterocycles .
Result of Action
It is known that similar compounds, such as n-cyanoacetamides, have diverse biological activities .
Biochemical Analysis
Biochemical Properties
3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and p38 mitogen-activated protein kinase (p38 MAPK), which are involved in inflammatory processes . The interaction with these enzymes is primarily through binding to their active sites, thereby inhibiting their activity and reducing inflammation. Additionally, this compound can interact with various proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX and p38 MAPK, this compound can reduce the production of pro-inflammatory cytokines and mediators, leading to decreased inflammation . Furthermore, this compound can affect gene expression by modulating transcription factors and signaling molecules, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes such as COX and p38 MAPK, inhibiting their catalytic activity . The inhibition of these enzymes leads to a reduction in the production of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its inhibitory effects on COX and p38 MAPK, leading to sustained anti-inflammatory effects. Prolonged exposure to high concentrations of this compound may result in cytotoxicity and adverse effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. At lower dosages, this compound has been shown to effectively reduce inflammation without causing significant toxicity . At higher dosages, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting metabolite levels and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and be distributed to different cellular compartments. The distribution of this compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm and the trans-Golgi network (TGN) . The localization to the TGN is particularly important for its inhibitory effects on COX and p38 MAPK, as these enzymes are involved in the production of inflammatory mediators. Additionally, this compound can undergo post-translational modifications that influence its targeting to specific cellular compartments, thereby affecting its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide typically involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) . The reaction proceeds through the formation of an intermediate cyanoacetamide, which then undergoes cyclization to form the benzofuran ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, potentially altering the biological activity of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Electrophiles: Such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can yield aniline derivatives.
Scientific Research Applications
3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s biological activity can be studied to understand its effects on various biological systems, including its potential as an insecticidal agent.
Industrial Applications: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide include:
- 2-Cyano-N-(4-nitrophenyl)acetamide
- 3-amino-N-(4-nitrophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its benzofuran ring system, which provides a distinct structural framework compared to other similar compounds. This structural feature can influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new chemical entities.
Properties
IUPAC Name |
3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c16-13-11-3-1-2-4-12(11)22-14(13)15(19)17-9-5-7-10(8-6-9)18(20)21/h1-8H,16H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIBMQYEKZVDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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